molecular formula C18H12N4O4S B5124037 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(3-nitrophenyl)furan-2-carboxamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B5124037
M. Wt: 380.4 g/mol
InChI Key: JZJHVEKAGWMKGX-UHFFFAOYSA-N
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiadiazole moiety, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid or a nitrating mixture.

    Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving appropriate diene precursors.

    Coupling Reactions: The final step involves coupling the benzothiadiazole and nitrophenyl groups with the furan ring, often using amide bond formation reactions under conditions such as peptide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or fluorescent probes.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(3-nitrophenyl)furan-2-carboxamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-phenylfuran-2-carboxamide
  • N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(4-nitrophenyl)furan-2-carboxamide

Uniqueness

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific positioning of the nitrophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing compounds with specific properties for targeted applications.

Properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c1-10-5-6-13-17(21-27-20-13)16(10)19-18(23)15-8-7-14(26-15)11-3-2-4-12(9-11)22(24)25/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJHVEKAGWMKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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